Dioctyltin bis(lauryl maleate)
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Overview
Description
Dioctyltin bis(lauryl maleate) is an organotin compound with the molecular formula C48H88O8Sn and a molecular weight of 911.918 g/mol . It is a derivative of dioctyltin, where two lauryl maleate groups are attached to the tin atom. This compound is known for its applications in various industrial processes, particularly as a catalyst and stabilizer.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctyltin bis(lauryl maleate) can be synthesized by reacting dioctyltin oxide with lauryl maleate in the presence of an inert aliphatic hydrocarbon solvent . The reaction typically involves heating the mixture to facilitate the formation of the desired product. The reaction conditions include maintaining the solvent in the liquid phase during the recovery process to ensure high purity of the final product .
Industrial Production Methods
On an industrial scale, organotin compounds like dioctyltin bis(lauryl maleate) are often prepared by alkylation of tin tetrachloride (SnCl4) with organo-magnesium or -aluminum compounds . This method is preferred due to its efficiency and cost-effectiveness. The resulting product is then purified and crystallized to obtain high-purity dioctyltin bis(lauryl maleate).
Chemical Reactions Analysis
Types of Reactions
Dioctyltin bis(lauryl maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of tin.
Reduction: Reduction reactions can convert the tin atom to a lower oxidation state.
Substitution: The lauryl maleate groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
Dioctyltin bis(lauryl maleate) has several scientific research applications, including:
Chemistry: It is used as a catalyst in esterification and transesterification reactions. Its catalytic properties make it valuable in the synthesis of various organic compounds.
Industry: Dioctyltin bis(lauryl maleate) is widely used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It helps improve the thermal stability and durability of these materials.
Mechanism of Action
The mechanism by which dioctyltin bis(lauryl maleate) exerts its effects involves its interaction with molecular targets such as enzymes and other proteins . The tin atom in the compound can form coordination bonds with various ligands, influencing the activity of these molecular targets. This interaction can lead to changes in the structure and function of the target molecules, thereby exerting the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Dioctyltin oxide (DOTO): Used as a catalyst and stabilizer in various industrial processes.
Dioctyltin dichloride (DOTC): Known for its applications in the production of PVC and other polymers.
Dibutyltin dilaurate (DBTDL): Commonly used as a catalyst in coatings and adhesives.
Uniqueness
Dioctyltin bis(lauryl maleate) is unique due to its specific structure, which includes two lauryl maleate groups attached to the tin atom. This structure imparts distinct catalytic and stabilizing properties, making it particularly effective in certain industrial applications .
Properties
CAS No. |
7324-77-8 |
---|---|
Molecular Formula |
C48H88O8Sn |
Molecular Weight |
911.9 g/mol |
IUPAC Name |
4-O-[[(Z)-4-dodecoxy-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-dodecyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C16H28O4.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18;2*1-3-5-7-8-6-4-2;/h2*12-13H,2-11,14H2,1H3,(H,17,18);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*13-12-;;; |
InChI Key |
OWDPVSGEPJRRNV-NUJFUEHTSA-L |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCC)(CCCCCCCC)CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
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